6-(furan-2-yl)-3-methyl-1-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(furan-2-yl)-3-methyl-1-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-3-methyl-1-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.
Introduction of the furan ring: This step might involve the coupling of a furan derivative with the pyrazole intermediate.
Functional group modifications: Introduction of the trifluoromethyl and trichlorophenyl groups can be done through various substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-3-methyl-1-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(furan-2-yl)-3-methyl-1-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be studied for its potential as a pharmaceutical agent. Pyrazolopyridines have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Medicine
In medicine, derivatives of this compound could be investigated for their potential to treat various diseases. The presence of trifluoromethyl and trichlorophenyl groups often enhances the biological activity and stability of the compound.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-3-methyl-1-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Trifluoromethylated compounds: Compounds with a trifluoromethyl group, known for their enhanced biological activity.
Chlorinated aromatic compounds: Compounds with chlorinated phenyl rings, often used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of 6-(furan-2-yl)-3-methyl-1-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine lies in its combination of functional groups, which can impart specific chemical and biological properties. The presence of the furan ring, trifluoromethyl group, and trichlorophenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H9Cl3F3N3O |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-methyl-1-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H9Cl3F3N3O/c1-8-15-10(18(22,23)24)7-13(14-3-2-4-28-14)25-17(15)27(26-8)16-11(20)5-9(19)6-12(16)21/h2-7H,1H3 |
InChI Key |
SHJVAWUPLSQLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C4=C(C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
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